molecular formula C17H14N4O B11543245 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B11543245
M. Wt: 290.32 g/mol
InChI Key: UPNPPSIFYIFWBY-UHFFFAOYSA-N
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Description

5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is of particular interest due to its unique structure, which combines an indole moiety with a triazine ring, potentially offering diverse chemical reactivity and biological properties.

Preparation Methods

The synthesis of 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized with cyanamide under acidic conditions to yield the desired triazine derivative . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The triazine ring can also interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

5-(1H-indol-3-yl)-5-phenyl-2,4-dihydro-1,2,4-triazin-3-one

InChI

InChI=1S/C17H14N4O/c22-16-20-17(11-19-21-16,12-6-2-1-3-7-12)14-10-18-15-9-5-4-8-13(14)15/h1-11,18H,(H2,20,21,22)

InChI Key

UPNPPSIFYIFWBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=NNC(=O)N2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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